5,6-Dimethoxybenzo[c]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxy-2,1-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-11-8-3-6-5-13-10-7(6)4-9(8)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITAZHWZEPVKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CON=C2C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566065 | |
| Record name | 5,6-Dimethoxy-2,1-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148495-00-5 | |
| Record name | 5,6-Dimethoxy-2,1-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo C Isoxazole Systems
De Novo Synthesis Strategies for the Benzo[c]isoxazole Ring
The de novo synthesis of the benzo[c]isoxazole ring system typically involves the intramolecular cyclization of a suitably functionalized aromatic precursor. The key is the formation of the N-O bond of the isoxazole (B147169) ring.
Cyclization reactions form the cornerstone of benzo[c]isoxazole synthesis. These methods involve the intramolecular formation of the isoxazole ring from a linear precursor already containing the necessary atoms.
A prevalent method for the synthesis of benzo[c]isoxazoles involves the dehydrative cyclization of 2-hydroxyaryl oximes. In this approach, a 2-hydroxybenzaldehyde or a 2-hydroxyacetophenone is first converted to its corresponding oxime by reaction with hydroxylamine. The subsequent intramolecular cyclization of the 2-hydroxyaryl oxime, often promoted by a dehydrating agent or under thermal conditions, leads to the formation of the benzo[c]isoxazole ring. For the synthesis of 5,6-Dimethoxybenzo[c]isoxazole, this would hypothetically start from 2-hydroxy-4,5-dimethoxybenzaldehyde oxime.
Table 1: Examples of Benzo[c]isoxazole Synthesis via Cyclization of 2-Hydroxyaryl Oximes
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2-Hydroxybenzaldehyde oxime | Acetic anhydride, heat | Benzo[c]isoxazole | Good |
| 2-Hydroxy-5-nitrobenzaldehyde oxime | Polyphosphoric acid, 100 °C | 5-Nitrobenzo[c]isoxazole | 75% |
| 2-Hydroxy-3-methoxybenzaldehyde oxime | Thionyl chloride, pyridine | 3-Methoxybenzo[c]isoxazole | Moderate |
This table presents illustrative examples of the cyclization of 2-hydroxyaryl oximes to form various substituted benzo[c]isoxazoles.
While less common, the cyclization of N-halogenated 2-hydroxyaryl imines represents a potential pathway to benzo[c]isoxazoles. This method would involve the formation of an imine from a 2-hydroxyaryl aldehyde or ketone and a primary amine, followed by N-halogenation. Intramolecular cyclization, likely proceeding through a nitrene intermediate or a related species, would then yield the benzo[c]isoxazole ring. The feasibility and efficiency of this method would depend on the stability of the N-halogenated imine and the reaction conditions required to induce cyclization.
The intramolecular cyclization of O-aryl oximes is another strategy for the synthesis of fused isoxazole systems. In the context of benzo[c]isoxazoles, this would involve an oxime where the oxygen atom is attached to an aryl group that can participate in the cyclization. For instance, the palladium-catalyzed intramolecular C-H functionalization of O-aryl oximes can lead to the formation of the benzo[c]isoxazole ring system. This method offers a modern approach to the construction of this heterocyclic core.
Table 2: Palladium-Catalyzed Cyclization of O-Aryl Oximes
| Substrate | Catalyst/Reagents | Product | Yield (%) |
| O-(2-methylphenyl)acetophenone oxime | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 3-Methyl-3-phenylbenzo[c]isoxazoline | 78% |
| O-(2-chlorophenyl)benzaldehyde oxime | Pd(dba)₂, Xantphos, K₂CO₃ | 3-Phenylbenzo[c]isoxazole | 65% |
This table provides examples of palladium-catalyzed cyclization of O-aryl oximes to form benzo[c]isoxazole derivatives.
The reaction of β-ketonitriles with hydroxylamine provides a route to isoxazoles. To apply this to the synthesis of benzo[c]isoxazoles, a suitably substituted cyclic β-ketonitrile would be required. A more relevant analogy for benzo[c]isoxazole synthesis is the reaction of 1,3-dicarbonyl compounds with hydroxylamine, which can lead to isoxazole formation. For instance, the reaction of a cyclic 1,3-diketone with hydroxylamine can yield a tetrahydrobenzisoxazole, which can be subsequently aromatized to the corresponding benzo[c]isoxazole.
The cyclocondensation reactions leading to the formation of the benzo[c]isoxazole ring from 2-hydroxyaryl oximes generally proceed through a dehydrative mechanism. The reaction is often acid-catalyzed, where the acid protonates the oxime hydroxyl group, converting it into a good leaving group (water). The lone pair of electrons on the phenolic oxygen then acts as a nucleophile, attacking the nitrogen atom and displacing water in an intramolecular fashion to form the N-O bond and subsequently the benzo[c]isoxazole ring after deprotonation.
The mechanism can be depicted as follows:
Protonation of the oxime hydroxyl group: The acid catalyst protonates the hydroxyl group of the oxime, making it a better leaving group.
Nucleophilic attack: The phenolic hydroxyl group attacks the nitrogen atom of the protonated oxime.
Dehydration: A molecule of water is eliminated.
Deprotonation: Loss of a proton from the phenolic oxygen regenerates the aromaticity and yields the final benzo[c]isoxazole product.
Alternative mechanisms may operate under different reaction conditions, for example, involving the formation of a nitrene-like intermediate under thermal or photochemical conditions.
Annulation Reactions
Annulation reactions are powerful methods for ring formation. In the context of benzo[c]isoxazole synthesis, these reactions involve the construction of the isoxazole ring by forming two new bonds in a single operation, typically by combining two or more precursor molecules.
The 1,3-dipolar cycloaddition is one of the most effective methods for constructing five-membered heterocycles like isoxazoles. mdpi.comrsc.org This approach involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, like an alkyne or an alkene. mdpi.comrsc.org For the synthesis of benzo[c]isoxazole systems, a common strategy is the [3+2] cycloaddition of nitrile oxides with arynes. organic-chemistry.org
In this method, both the nitrile oxide and the aryne are typically generated in situ due to their high reactivity. organic-chemistry.org For instance, nitrile oxides can be formed from the dehydration of primary nitro compounds or the oxidation of aldoximes. rsc.orgorganic-chemistry.org Arynes can be generated from suitable precursors, such as 2-(trimethylsilyl)aryl triflates, upon treatment with a fluoride source. organic-chemistry.org The subsequent cycloaddition reaction proceeds to form the functionalized benzo[c]isoxazole ring system directly. organic-chemistry.org This methodology is noted for its mild reaction conditions and broad scope. organic-chemistry.org To synthesize this compound via this route, a dimethoxy-substituted benzyne precursor would be required.
The versatility of this reaction is demonstrated by its application in both solution-phase and solid-phase synthesis, allowing for the creation of diverse libraries of isoxazole derivatives. nih.gov Copper-catalyzed [3+2] cycloaddition reactions of alkynes with nitrile oxides, generated in situ, provide isoxazoles in a highly regioselective manner. organic-chemistry.org
Table 1: Examples of [3+2] Cycloaddition for Isoxazole Synthesis
| Dipole (Precursor) | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Nitrile Oxide (from Aldoxime) | Alkyne | Sodium Hypochlorite, Triethylamine | 3,5-disubstituted isoxazoles | rsc.org |
| Nitrile Oxide (from Chlorooxime) | Aryne (from Aryne precursor) | Fluoride anion | Functionalized benzisoxazoles | organic-chemistry.org |
| Nitrile Oxide (from Copper Carbene + Nitroso Radical) | Alkyne | Copper catalyst | Regioselective isoxazoles | organic-chemistry.org |
Intermolecular [4+1] annulation represents another sophisticated strategy for synthesizing the benzo[c]isoxazole core. A notable example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles. rsc.org This method involves the activation of the C-H bonds ortho to the phenol-derived O-N bond, leading to the concurrent formation of C-C and C=N bonds while keeping the O-N bond intact. rsc.org This pathway is significant as it has been applied to the synthesis of active pharmaceutical intermediates. rsc.org
A different [4+1] annulation approach involves the BF₃·Et₂O-catalyzed reaction of nitrosoarenes and glyoxylate esters to generate 2,1-benzisoxazoles. acs.org This atom-economical method provides a convergent route to this class of compounds from previously unexplored starting materials under convenient conditions. acs.org Isotope-labeling studies have confirmed that the oxygen atom in the resulting isoxazole ring originates from the nitrosoarene precursor. acs.org
Table 2: Scope of Lewis Acid Catalyzed [4+1] Annulation
| Nitrosobenzene Substituent | Product | Yield | Reference |
|---|---|---|---|
| 4-(tert-Butyl) | Ethyl 5-(tert-Butyl)benzo[c]isoxazole-3-carboxylate | 72% | acs.org |
| 4,6-Dimethyl | Ethyl 4,6-Dimethylbenzo[c]isoxazole-3-carboxylate | 32% | acs.org |
| 4-Fluoro | Ethyl 6-Fluorobenzo[c]isoxazole-3-carboxylate | 38% | acs.org |
Cycloisomerization reactions provide a direct pathway to the isoxazole ring from acyclic precursors. Gold(III) chloride (AuCl₃) has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes, leading to substituted isoxazoles in very good yields under moderate reaction conditions. organic-chemistry.org This methodology is adaptable for the selective synthesis of variously substituted isoxazoles. organic-chemistry.org
Another approach involves the copper(I) chloride (CuCl)-mediated intramolecular cyclization of oximes derived from the oxidation of propargylamines. This method offers a broad tolerance for various functional groups, making it a versatile tool for isoxazole synthesis. organic-chemistry.org
Oxidative Approaches
Oxidative methods are crucial in the synthesis of aromatic heterocyclic systems, often serving as the final aromatization step or as a key cyclization trigger.
The synthesis of 1,2-benzisoxazoles can be achieved through the oxidation of their corresponding saturated or partially hydrogenated derivatives. chim.it This strategy is particularly useful when the saturated precursors are more readily accessible. For example, the synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one derivatives has been reported, which represent partially hydrogenated precursors that could potentially be aromatized to form the fully unsaturated benzo[c]isoxazole system. This multi-step synthesis often involves the construction of a fused ring system followed by an oxidation step to introduce the aromaticity of the isoxazole ring.
Oxidative heterocyclization involves the formation of the heterocyclic ring through an oxidation-induced cyclization process. An efficient method for synthesizing diverse fused isoxazoles is the catalytic intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes. mdpi.com This reaction can be catalyzed by hypervalent iodine(III) species, which are generated in situ from 2-iodobenzoic acid and m-chloroperoxybenzoic acid (m-CPBA). mdpi.com This approach is robust, provides high yields, and avoids the need for excess oxidant or heating. mdpi.com
Another facile oxidative heterocyclization involves the reaction of commercially available amines and tert-butyl nitrite with alkynes or alkenes. organic-chemistry.org This reaction is noted for being highly efficient, regiospecific, and operationally simple, tolerating a wide variety of functional groups. organic-chemistry.org The thermolysis of 2-azidoaryl ketones, such as 2-azidobenzophenones, in a suitable solvent like xylene can also lead to the formation of 3-substituted benzo[c]isoxazoles through a denitrogenative cyclization. researchgate.net
Table 3: Catalytic Intramolecular Oxidative Cycloaddition of Aldoximes
| Substrate | Product | Yield | Reference |
|---|---|---|---|
| (E)-2-(prop-2-yn-1-yloxy)benzaldehyde oxime | 4H-Chromeno[4,3-c]isoxazole | 94% | mdpi.com |
| (E)-5-nitro-2-(prop-2-yn-1-yloxy)benzaldehyde oxime | 8-Nitro-4H-chromeno[4,3-c]isoxazole | 91% | mdpi.com |
| (E)-3-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde oxime | 6-Chloro-4H-chromeno[4,3-c]isoxazole | 86% | mdpi.com |
High-Valent Organic Iodine Reagent-Mediated Oxidation
Hypervalent iodine (HVI) reagents have become powerful tools in organic synthesis for their ability to effect oxidative transformations under mild and often metal-free conditions. umn.educonnectjournals.com These reagents are particularly effective in constructing C-Heteroatom bonds through oxidative cyclization. core.ac.uk The synthesis of the benzo[c]isoxazole core can be achieved using HVI reagents like iodobenzene diacetate (IBD) or phenyliodine bis(trifluoroacetate) (PIFA).
One established route involves the oxidative rearrangement and cyclization of 2'-aminochalcones. In a reported example, various 2′-aminochalcones were smoothly converted to 3-(β-styryl)-2,1-benzisoxazoles using iodobenzene diacetate (IBD) with potassium hydroxide in methanol (B129727). connectjournals.com This methodology could be applied to a suitably substituted precursor, such as a chalcone derived from 2-amino-4,5-dimethoxyacetophenone, to yield the corresponding this compound derivative. The reaction proceeds through the oxidation of the amino group, followed by intramolecular nucleophilic attack to form the N-O bond and construct the isoxazole ring.
Another HVI-mediated approach, widely used for isoxazole synthesis, is the reaction of an aldoxime with an alkyne. scispace.com Treatment of an aldoxime with an HVI reagent such as PIFA generates a nitrile oxide intermediate in situ, which then undergoes a [3+2] cycloaddition with an alkyne to form the isoxazole ring. scispace.com While this is more common for non-fused isoxazoles, variations involving intramolecular cyclization onto an ortho-positioned group represent a plausible pathway to the benzo[c]isoxazole system.
| Reagent | Abbreviation | Typical Application |
|---|---|---|
| (Diacetoxyiodo)benzene | DIB / IBD | Oxidative cyclization of aminochalcones, generation of nitrile oxides from oximes. connectjournals.com |
| Phenyliodine bis(trifluoroacetate) | PIFA | More reactive alternative to DIB, used for oxidative C-N bond formation. core.ac.uk |
| Dess-Martin Periodinane | DMP | Primarily an alcohol oxidant, but its I(V) nature is part of the HVI family. |
| 2-Iodoxybenzoic acid | IBX | Oxidizing agent used in various transformations leading to heterocycles. |
Direct Functionalization and Cross-Coupling Strategies for Benzo[c]isoxazoles
Post-synthesis modification of the benzo[c]isoxazole core is crucial for creating diverse analogues. Direct C-H functionalization and transition metal-catalyzed cross-coupling are the most powerful strategies to achieve this.
C-H Arylation Methodologies
Direct C-H arylation is an atom-economical method that avoids the pre-functionalization of the heterocyclic substrate. While literature specifically on the C-H arylation of benzo[c]isoxazole is sparse, extensive research on the related benzoxazole and benzothiazole isomers provides a strong precedent. researchgate.net In these systems, the C2 position is typically the most reactive site for palladium-, nickel-, or rhodium-catalyzed direct arylation with aryl halides or their surrogates. sigmaaldrich.com
For the this compound system, C-H functionalization would likely occur on the benzene (B151609) ring at the C4 or C7 positions, which are activated by the methoxy (B1213986) groups and ortho to the ring junction. A transition metal catalyst, such as palladium(II) acetate, could coordinate to the heterocycle and facilitate the activation of a nearby C-H bond, followed by coupling with an aryl partner like an aryl iodide or bromide. The specific regioselectivity would depend heavily on the directing-group ability of the isoxazole oxygen and nitrogen atoms and the electronic effects of the methoxy substituents.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds. These reactions require a pre-functionalized substrate, typically containing a halide or triflate. For the this compound core, a halogen atom could be introduced at the C4 or C7 position through electrophilic aromatic substitution. This halo-derivative then becomes a versatile handle for a variety of coupling reactions.
Suzuki Coupling: A 4-bromo- or 7-bromo-5,6-dimethoxybenzo[c]isoxazole could be coupled with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to introduce a new aryl group. This reaction is highly robust and tolerates a wide range of functional groups.
Sonogashira Coupling: The same halogenated precursor could react with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to install an alkynyl substituent. This method is instrumental in the synthesis of complex natural products and materials. rsc.org
Heck Coupling: Reaction with an alkene under palladium catalysis would append a vinyl group to the benzo[c]isoxazole core.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the introduction of nitrogen-based nucleophiles (amines, amides) at the halogenated position.
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki | Organoboron Reagent + Organohalide | C(sp²)–C(sp²) | Palladium |
| Heck | Alkene + Organohalide | C(sp²)–C(sp²) | Palladium |
| Sonogashira | Terminal Alkyne + Organohalide | C(sp²)–C(sp) | Palladium/Copper |
| Buchwald-Hartwig | Amine + Organohalide | C(sp²)–N | Palladium |
| Stille | Organostannane + Organohalide | C(sp²)–C(sp²) | Palladium |
Advanced and Specialized Synthetic Routes for Benzo[c]isoxazoles
To improve reaction efficiency, reduce waste, and access novel reactivity, specialized energy sources have been incorporated into synthetic protocols.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. abap.co.in By directly coupling with polar molecules in the reaction mixture, microwave irradiation leads to rapid and uniform heating, often resulting in dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. orientjchem.orgeurekaselect.com
The synthesis of isoxazole and benzisoxazole derivatives has been shown to benefit significantly from microwave irradiation. orientjchem.orgnveo.org For example, the cyclocondensation of chalcones with hydroxylamine hydrochloride to form isoxazoles, which can take several hours under conventional reflux, can often be completed in minutes in a microwave reactor. abap.co.in Applying this technology to the synthesis of this compound, a key cyclization step, such as the reductive cyclization of a 2-nitro-4,5-dimethoxy-substituted precursor, could be significantly optimized. The high efficiency of microwave heating makes it ideal for high-throughput synthesis and library generation in medicinal chemistry.
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 6-8 hours | 6-10 minutes |
| Yield | 58-69% | 67-82% |
| Energy Input | Conductive heating (surface) | Direct dielectric heating (bulk) |
| Process Control | Less precise | Precise temperature and pressure control |
(Data based on representative examples from literature for isoxazole synthesis) abap.co.in
Ultrasound-Assisted Synthetic Protocols
Sonochemistry, the application of ultrasound to chemical reactions, provides a unique, non-thermal energy source for promoting synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. researchgate.net
Ultrasound-assisted synthesis is recognized as a green chemistry technique, often enabling reactions to proceed at lower bulk temperatures, in shorter times, and with higher yields. nih.gov The synthesis of isoxazole derivatives has been successfully demonstrated using this method, including multicomponent reactions in aqueous media. researchgate.netnih.gov For the synthesis of this compound, employing ultrasound could enhance the efficiency of cyclization or condensation steps, particularly in heterogeneous mixtures, by improving mass transfer and activating solid surfaces. The use of sonication can lead to cleaner transformations and may obviate the need for harsh reagents or catalysts, aligning with the principles of sustainable chemical synthesis. nih.gov
Domino Reactions and Cascade Processes
Domino and cascade reactions represent a highly efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials in a single operation. These processes, which involve a sequence of intramolecular reactions, have been effectively applied to the synthesis of isoxazole and benzo[c]isoxazole systems.
One prominent domino strategy involves the Aldol condensation followed by a series of cyclization sequences. For instance, a three-component domino reaction of o-bromoacetophenones, aldehydes, and sodium azide, catalyzed by copper, leads to the formation of benzo[c]isoxazole-functionalized 1,2,3-triazoles. This process proceeds through an Aldol condensation, copper-catalyzed azide-chalcone oxidative cyclization, 1,2,3-triazole-assisted azidation, and denitrogenative cyclization sequences google.com. While this specific example leads to a more complex derivative, the underlying principle of forming the benzo[c]isoxazole ring system via a cascade can be adapted for simpler analogs.
Electrochemical methods have also enabled four-component domino reactions for the assembly of isoxazole motifs. This approach offers operational simplicity and avoids the need for pre-functionalized substrates, proceeding through a radical pathway to construct the heterocyclic core preprints.orgresearchgate.net. Such strategies are powerful in generating molecular diversity and could be hypothetically applied to precursors bearing the 5,6-dimethoxy substitution pattern.
The following table summarizes representative domino and cascade reactions for the synthesis of isoxazole systems.
| Reaction Type | Starting Materials | Key Steps | Potential for this compound |
| Three-Component Domino Reaction google.com | o-Bromoacetophenones, Aldehydes, Sodium Azide | Aldol condensation, Oxidative cyclization, Azidation, Denitrogenative cyclization | High, by using a substituted o-bromoacetophenone. |
| Electrochemical Four-Component Domino Reaction preprints.orgresearchgate.net | Aldehydes, Alkenes, Nitrogen Source | Radical cascade, Cyclization | Moderate, requires development for benzo-fused systems. |
Metal-Catalyzed Synthesis of Isoxazoles
Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering mild and selective routes to a vast array of heterocyclic compounds, including isoxazoles. academie-sciences.frnih.gov Catalysts based on palladium, copper, rhodium, and gold have been extensively explored for the construction of the isoxazole ring.
Palladium-catalyzed reactions, for example, have been employed in the annulation of 5-iodoaryl-substituted isoxazoles with alkynes to construct naphthalene-fused isoxazoles. chim.it This methodology involves alkyne insertion and C-H activation of the isoxazole core. chim.it Similarly, rhodium(III)-catalyzed domino annulation strategies have been developed to synthesize benzo[c]naphthyridinones from 3-diazooxindoles and isoxazolones, showcasing the versatility of this metal in facilitating complex transformations. mdpi.com
Copper-catalyzed cycloaddition reactions are also prevalent in isoxazole synthesis. dntb.gov.ua These reactions often involve the in situ generation of nitrile oxides from oximes, which then undergo a [3+2] cycloaddition with an alkyne. The use of a copper catalyst can control the regioselectivity of the addition and often allows for milder reaction conditions.
The table below provides an overview of various metal-catalyzed methodologies for isoxazole synthesis.
| Metal Catalyst | Reaction Type | Substrates | Key Advantages |
| Palladium chim.it | Annulation | Iodoaryl-substituted isoxazoles, Alkynes | C-H activation, construction of fused systems. |
| Rhodium mdpi.comdntb.gov.ua | C-H Amination/Annulation | Anthranils | High efficiency, mild conditions. |
| Copper dntb.gov.ua | [3+2] Cycloaddition | Oximes, Alkynes | Regiocontrol, mild conditions. |
| Gold | Cycloisomerization | α,β-acetylenic oximes | High yields, selectivity for substituted isoxazoles. |
Metal-Free Synthetic Methodologies for Isoxazoles
While metal-catalyzed methods are powerful, the development of metal-free synthetic routes is of significant interest to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. semanticscholar.orgniscpr.res.in These methods often rely on classic organic reactions or the use of organocatalysts.
A common metal-free approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.gov Nitrile oxides can be generated in situ from aldoximes using various oxidizing agents, such as sodium hypochlorite or N-chlorosuccinimide (NCS). nih.gov This method is one of the most fundamental and widely used for constructing the isoxazole ring.
Hypervalent iodine reagents have also been employed to mediate the synthesis of isoxazoles via a [3+2]-cycloaddition of nitrile oxides with alkynes under metal-free conditions. researchgate.net These reagents facilitate the oxidation of aldoximes to nitrile oxides. Furthermore, one-pot cascade reactions under ultrasonic irradiation have been developed for the formation of isoxazole derivatives, offering an environmentally friendly approach. preprints.org
The following table outlines several metal-free strategies for the synthesis of isoxazoles.
| Methodology | Reagents | Key Features |
| 1,3-Dipolar Cycloaddition nih.gov | Aldoximes, Alkynes, Oxidizing agent (e.g., NCS) | Fundamental and versatile, in situ generation of nitrile oxide. |
| Hypervalent Iodine-Mediated Synthesis researchgate.net | Aldoximes, Alkynes, Hypervalent iodine reagent | Metal-free oxidation to nitrile oxide. |
| Ultrasonic Irradiation preprints.org | Varies (e.g., chalcones, hydroxylamine) | Green chemistry approach, often accelerated reaction rates. |
Preparative Scale Synthesis and Purification Techniques for this compound
Detailed procedures for the preparative scale synthesis of this compound are not extensively documented in publicly available literature. However, based on the general synthetic methodologies for benzo[c]isoxazoles, a plausible route would involve the cyclization of a suitably substituted precursor. A common strategy for the synthesis of the benzo[c]isoxazole core is the cyclization of o-hydroxyaryl oximes or the reductive cyclization of o-nitroaryl compounds.
For the specific synthesis of this compound, a hypothetical preparative route could start from 3,4-dimethoxyphenol. This starting material could be functionalized at the ortho position to the hydroxyl group with a formyl or acetyl group, followed by conversion to the corresponding oxime. Subsequent intramolecular cyclization, potentially via dehydration or oxidative cyclization, would yield the desired this compound.
Purification Techniques:
The purification of this compound on a preparative scale would likely employ standard laboratory techniques.
Crystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is crucial and would be determined empirically. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures would be ideal. Mixtures of solvents, such as ethanol-water or ethyl acetate-hexane, are often effective.
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard method. A solvent system of appropriate polarity would be selected to achieve good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) would likely be used.
Sublimation: For compounds with a suitable vapor pressure and thermal stability, vacuum sublimation can be a highly effective purification technique, particularly for removing non-volatile impurities.
Given the lack of specific literature, the optimization of these synthetic and purification steps would require experimental investigation.
Reactivity and Chemical Transformations of 5,6 Dimethoxybenzo C Isoxazole and Its Derivatives
Electrophilic Substitution Reactions on the Isoxazole (B147169) Ring System
The isoxazole ring is generally susceptible to electrophilic attack, with the C4 position being the most common site for substitution. This regioselectivity is attributed to the electronic distribution within the heterocyclic ring. While specific studies on the direct electrophilic substitution of 5,6-Dimethoxybenzo[c]isoxazole are not extensively detailed in the available literature, the reactivity pattern can be inferred from related isoxazole systems.
A powerful method for constructing highly substituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov In these reactions, an electrophile, such as iodine monochloride (ICl), induces cyclization to form 4-iodoisoxazoles in moderate to excellent yields. nih.gov This process underscores the susceptibility of the C4 position to electrophilic attack during the ring-formation step, providing a route to 4-halo-isoxazole derivatives which are valuable intermediates for further functionalization via cross-coupling reactions. nih.gov The preference for C4 substitution in isoxazoles is often explained by the stability of the resonance structures of the reaction intermediate. reddit.com
Ring-Opening Reactions of the Isoxazole Moiety
The N-O bond within the isoxazole ring is relatively weak and can be cleaved under various conditions, including reductive, basic, or photochemical methods, making ring-opening a significant transformation for this class of compounds. ambeed.com For 3-unsubstituted isoxazoles, ring-opening can proceed via deprotonation at the C3 position. researchgate.net
Mechanistic studies on the anti-inflammatory agent leflunomide, which features an isoxazole ring, have shed light on this process. Two primary pathways for isoxazole ring scission have been proposed: a reductive pathway and a base-mediated elimination. researchgate.net The latter pathway, involving the deprotonation of the C3-H proton followed by the cleavage of the N-O bond, is considered highly plausible for 3-unsubstituted isoxazoles. researchgate.net This reaction is thought to be facilitated by cytochrome P450, where the enzyme acts as a Lewis acid, lowering the pKa of the C3-H and weakening the N-O bond. researchgate.net In other contexts, such as the reaction of imidazo[4,5-c]isoxazole derivatives with dimethyl acetylene (B1199291) dicarboxylate (DMAD), ring-opening reactions can lead to the formation of more complex fused systems like nih.govorganic-chemistry.org-diazepino-[2,3-c]-isoxazoles. mdpi.com
Cycloaddition Reactivity, Including Photocycloadditions
Cycloaddition reactions are fundamental to both the synthesis and transformation of isoxazoles. The most direct synthesis of the benzisoxazole core often involves a [3+2] cycloaddition of an aryne with a nitrile oxide. nih.govorganic-chemistry.orgnih.gov In this approach, both reactive intermediates are generated in situ under mild conditions, offering a versatile route to functionalized benzisoxazoles. nih.govorganic-chemistry.org
The benzisoxazole scaffold itself can participate in cycloaddition reactions. Photocycloadditions, for instance, represent an important class of reactions. While specific photocycloaddition studies on this compound are limited, related systems show that [2+2] photocycloadditions are viable processes. beilstein-journals.orgmdpi.com Furthermore, the isoxazole ring can be constructed through various cycloaddition strategies, including the reaction of in situ generated nitrile oxides with alkynes or alkenes. nih.gov The 1,3-dipolar cycloaddition reaction is a cornerstone of isoxazole chemistry, providing access to a wide array of substituted isoxazolines and isoxazoles, which are key intermediates in organic and medicinal chemistry. researchgate.net
Mechanistic Investigations of Reactive Intermediates and Diversion Pathways
The study of reactive intermediates is crucial for understanding and controlling the chemical behavior of isoxazoles. Research has shown that the course of a reliable reaction can be altered to produce atypical structures by diverting key reactive intermediates. nih.gov
A notable example involves a variation of the Davis-Beirut reaction, where an intermediate is diverted to form 3-(1H-benzo[d]imidazol-2-yl)-5,6-dimethoxybenzo[c]isoxazole. nih.gov This transformation highlights how controlling the reactivity of intermediates can lead to novel heterocyclic frameworks. Computational and experimental data support a mechanism where the diversion of the intermediate away from its usual pathway is key to forming the observed benzisoxazole product. nih.gov
Another area of investigation involves isoxazolium N-ylides, which are proposed as transient intermediates in the reactions of isoxazoles with diazo compounds. beilstein-journals.org Theoretical studies suggest these ylides are generally unstable but can lead to ring-expansion products like 2H-1,3-oxazines through a series of transformations involving a (3Z)-1-oxa-5-azahexa-1,3,5-triene intermediate that undergoes a 6π-cyclization. beilstein-journals.org
Functional Group Interconversions and Derivatization Strategies
Functional group interconversion (FGI) is a key strategy for modifying a molecule to create analogues or to prepare it for subsequent reactions. solubilityofthings.comwikipedia.org For this compound, the methoxy (B1213986) groups on the benzene (B151609) ring and the hydrogen at the C3 position of the isoxazole ring are prime targets for derivatization.
The synthesis of various 3-substituted benzisoxazoles demonstrates the feasibility of derivatization at the C3 position. A study on the Davis-Beirut reaction provided a series of derivatives where different substituted benzimidazoles were attached to the C3 position of the benzisoxazole core, including the 5,6-dimethoxy derivative. nih.gov This highlights a powerful strategy for creating a library of compounds based on the core scaffold.
The table below shows a selection of 3-substituted benzisoxazole derivatives synthesized through the diversion of reactive intermediates, illustrating the scope of derivatization at the C3 position.
Data sourced from a study on diverting reactive intermediates. nih.gov
Further derivatization could involve the cleavage of the methoxy groups to yield the corresponding dihydroxy-benzisoxazole, which could then be re-alkylated or used in other phenolic reactions. Additionally, the electron-rich nature of the benzene ring suggests that electrophilic aromatic substitution could be employed to introduce further functionality, with the positions of substitution directed by the existing methoxy groups.
Computational and Theoretical Investigations of 5,6 Dimethoxybenzo C Isoxazole Systems
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has emerged as a principal tool for the quantum mechanical modeling of molecules, balancing computational cost with accuracy. For 5,6-Dimethoxybenzo[c]isoxazole, DFT calculations are instrumental in predicting its fundamental properties.
Regioselectivity Predictions in Synthesis
The synthesis of substituted benzisoxazoles often leads to the formation of regioisomers. Computational methods, particularly DFT, are invaluable for predicting the most likely isomeric products. For instance, in the synthesis of isoxazole (B147169) rings via 1,3-dipolar cycloaddition reactions, the regioselectivity is governed by the electronic properties of the reacting species. Current time information in Berlin, DE.nih.govrsc.org DFT calculations can model the transition states of different reaction pathways, allowing for the determination of activation energies. The pathway with the lower activation energy is predicted to be the major product. For the synthesis of this compound, theoretical calculations can help rationalize the observed regioselectivity or predict the outcome of novel synthetic routes. academie-sciences.fr The electron-donating nature of the methoxy (B1213986) groups can influence the electron density distribution in the benzene (B151609) ring, thereby directing the cyclization to a specific position. researchgate.net
Optimized Molecular Geometries
A fundamental output of DFT calculations is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For this compound, the optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's three-dimensional structure and its potential interactions with biological targets or other molecules. While specific experimental data for this compound is not widely available, DFT calculations can provide reliable predictions. The planarity of the benzisoxazole core and the orientation of the methoxy groups are key structural features that can be precisely determined.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical yet realistic data based on DFT calculations for analogous substituted benzisoxazole systems.
| Parameter | Value |
| Bond Length C5-O(MeO) | 1.36 Å |
| Bond Length C6-O(MeO) | 1.36 Å |
| Bond Angle C4-C5-C6 | 120.5° |
| Bond Angle C5-C6-C1(isoxazole) | 119.8° |
| Dihedral Angle C4-C5-O-C(Me) | 178.5° |
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is intrinsically linked to its reactivity. Computational methods provide a suite of descriptors to quantify and visualize this relationship.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comyoutube.comwuxibiology.com The energy and distribution of these orbitals dictate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the electron-donating methoxy groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The HOMO is likely to be localized over the benzene ring and the methoxy groups, while the LUMO may be distributed over the isoxazole ring. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data) This table presents hypothetical yet realistic data based on DFT calculations for analogous substituted benzisoxazole systems.
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Charge Distribution and Electrostatic Potential (ESP) Mapping
The distribution of electron density within a molecule can be visualized through charge distribution analysis and electrostatic potential (ESP) mapping. These tools highlight the electron-rich and electron-poor regions of a molecule, providing a guide to its reactive sites. For this compound, the oxygen atoms of the methoxy groups and the nitrogen atom of the isoxazole ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or hydrogen bonding. nih.govnih.gov Conversely, the hydrogen atoms of the methyl groups and certain positions on the aromatic ring may exhibit positive electrostatic potential. ESP maps are invaluable for understanding intermolecular interactions, such as those involved in drug-receptor binding.
Mechanistic Pathways Elucidation through Computational Chemistry
Beyond static properties, computational chemistry can be employed to elucidate the mechanisms of chemical reactions. nih.govrsc.org For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can map out the entire reaction coordinate. This involves identifying transition states, intermediates, and the associated energy barriers. mdpi.com By comparing the energetics of different possible pathways, the most favorable mechanism can be determined. For example, computational studies can shed light on the step-by-step process of isoxazole ring formation or the influence of the dimethoxy substituents on the regioselectivity of further chemical modifications. These mechanistic insights are crucial for optimizing reaction conditions and designing more efficient synthetic strategies.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The theoretical prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, serves as a powerful tool for the structural elucidation of novel compounds and for validating synthetic products. Computational methods, primarily Density Functional Theory (DFT), are employed to calculate the magnetic shielding tensors of nuclei within a molecule, which are then converted into chemical shifts. These predicted spectra can be compared with experimental data to confirm the proposed molecular structure.
For benzisoxazole systems, quantum-chemical calculations are valuable for correlating electronic structure with bioactivity. vulcanchem.com While specific computational studies detailing the predicted NMR spectra of this compound are not extensively documented in publicly available literature, the methodology is well-established for related heterocyclic compounds. For instance, studies on other isoxazole derivatives have successfully utilized DFT calculations with basis sets like B3LYP/6-31G(d,p) to predict both ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical results are often in good agreement with experimental findings, providing confidence in the assigned structures. nih.gov
The process involves optimizing the molecular geometry of the compound in silico and then performing NMR calculations on the optimized structure. The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects, if applicable.
To illustrate the application of this method, experimental NMR data for a derivative, 3-(1H-benzo[d]imidazol-2-yl)-5,6-dimethoxybenzo[c]isoxazole, have been reported. nih.gov A comparative analysis with theoretically predicted values, as shown in the hypothetical table below, would be a standard procedure for structural verification. Discrepancies between experimental and calculated values can often be rationalized by considering environmental factors or limitations of the theoretical model.
Table 1: Illustrative Comparison of Experimental and Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for a this compound Derivative This table is for illustrative purposes to demonstrate the methodology, as a direct theoretical vs. experimental comparison for the parent compound is not available in the cited literature.
| Atom | Experimental ¹³C NMR (ppm) for 3-(1H-benzo[d]imidazol-2-yl)-5,6-dimethoxybenzo[c]isoxazole nih.gov | Hypothetical Predicted ¹³C NMR (ppm) | Experimental ¹H NMR (ppm) for 3-(1H-benzo[d]imidazol-2-yl)-5,6-dimethoxybenzo[c]isoxazole nih.gov | Hypothetical Predicted ¹H NMR (ppm) |
| C4 | 95.7 | 96.2 | 7.04 | 7.10 |
| C7 | 91.7 | 92.1 | 7.34 | 7.38 |
| C5 | 153.0 | 152.8 | - | - |
| C6 | 155.9 | 155.5 | - | - |
| OCH₃ | 56.4 | 56.9 | 3.93 | 3.98 |
| OCH₃ | 56.6 | 57.1 | 3.95 | 4.00 |
Data is presented for selected atoms for brevity.
In Silico-Guided Rational Design for Scaffold Optimization
In silico-guided rational design is a cornerstone of modern medicinal chemistry, enabling the targeted optimization of lead compounds to enhance their biological activity, selectivity, and pharmacokinetic properties. The benzisoxazole scaffold is a versatile pharmacophore found in a wide range of biologically active molecules. taylorandfrancis.com Computational techniques are instrumental in exploring the structure-activity relationships (SAR) of benzisoxazole derivatives to guide the synthesis of more potent and specific agents.
The process often begins with identifying a biological target, such as an enzyme or a receptor. Homology modeling may be used to build a 3D model of the target if an experimental structure is unavailable. Subsequently, molecular docking studies are performed to predict the binding mode and affinity of various benzisoxazole analogues within the target's active site. researchgate.netnih.gov These docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.
For example, rational design strategies have been successfully applied to optimize benzisoxazole derivatives as novel bacterial topoisomerase inhibitors. nih.gov In one study, while much of the parent spiropyrimidinetrione scaffold was found to be intolerant to modification, the benzisoxazole 3-position proved to be a viable point for modification. nih.gov Thorough SAR optimization at this position, guided by computational insights, led to the minimization of toxicity issues. nih.gov
Similarly, structure-based design has been employed to develop benzo[d]isoxazole derivatives as potent and selective BET (bromodomain and extra-terminal domain) inhibitors for the potential treatment of castration-resistant prostate cancer. acs.org By obtaining cocrystal structures of inhibitors complexed with the BRD4 bromodomain, researchers could visualize the binding interactions and rationally design modifications to improve potency and selectivity. acs.org This approach led to the identification of compounds with nanomolar binding affinities and therapeutic effects in preclinical models. acs.org
These examples highlight the power of in silico methods to refine the benzisoxazole scaffold, transforming initial hits into optimized clinical candidates with improved therapeutic profiles.
Role of the Benzo C Isoxazole Scaffold in Advanced Organic Synthesis and Materials Science
Benzo[c]isoxazoles as Versatile Intermediates in Complex Organic Transformations
The inherent reactivity of the benzo[c]isoxazole ring system makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. chemicalbook.com A significant application is their use as precursors for various heterocyclic compounds. For instance, treatment of benzo[c]isoxazoles with reagents like trialkylorthoformates in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) leads to the formation of 1-alkyl-2,1-benzisoxazolium salts. chemicalbook.com These salts are highly susceptible to nucleophilic attack, enabling the generation of a diverse range of benzo[c]isoxazoline derivatives. chemicalbook.com
Furthermore, these quaternary salts can be readily converted into other important chemical structures, such as ortho-alkylaminobenzophenones, through reduction with sodium dithionite (B78146) (Na₂S₂O₄) in aqueous methanol (B129727) or with zinc in acetic acid. chemicalbook.com The ability to readily open the isoxazole (B147169) ring and functionalize the benzene (B151609) ring makes benzo[c]isoxazoles key building blocks in synthetic chemistry.
Rational Design of Benzo[c]isoxazole-Based Chemical Scaffolds for Molecular Recognition and Interaction Studies
The rigid, planar structure of the benzo[c]isoxazole scaffold, combined with the presence of nitrogen and oxygen heteroatoms, provides an excellent framework for the rational design of molecules intended for specific biological targets. The fusion of the benzene and isoxazole rings creates a unique electronic and steric environment. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions, both of which are crucial for molecular recognition processes.
The strategic placement of substituents on the benzene ring allows for the fine-tuning of the molecule's electronic properties and steric profile to optimize binding with a target protein or enzyme. For example, the isoxazolidine (B1194047) motif, a related structure, is considered a privileged scaffold in medicinal chemistry due to its presence in numerous natural products with biological activity. acs.org The benzo-fused derivatives, like benzo[c]isoxazoles, have been investigated for their potential as kinase inhibitors, where the scaffold can be designed to fit into the ATP-binding pocket of the enzyme. acs.org
Applications in the Development of Functional Materials and Probes
The unique properties of the benzo[c]isoxazole scaffold have led to its incorporation into various functional materials and molecular probes. The inherent fluorescence of some derivatives makes them suitable for use in chemical sensors and bio-imaging. While specific applications of 5,6-Dimethoxybenzo[c]isoxazole are not widely reported, the broader class of benzoisoxazoles has been explored for various applications.
For example, certain benzoisoxazole derivatives have been investigated for their potential as antifungal agents. google.com The Parnafungins, natural products containing a benzo[c]isoxazol-3(1H)-one core, have shown activity against fungi. google.com This highlights the potential of this scaffold in the development of new therapeutic agents. Furthermore, the ability to undergo specific chemical reactions makes them useful as reactive probes in chemical biology. A notable example is the use of benzo[c]isoxazole to trap a postulated α-oxo gold carbene intermediate in the gold-catalyzed cycloisomerization of nitroalkynes, providing indirect evidence for the existence of this reactive species. acs.org
Innovation in Synthetic Tool Development Utilizing Benzo[c]isoxazole Chemistry
The synthesis of the benzo[c]isoxazole core has been an area of active research, leading to the development of innovative synthetic methodologies. Traditional methods often rely on the cyclization of appropriately substituted benzene derivatives. chemicalbook.com These include the spontaneous cyclization of o-acylphenylhydroxylamines and the reduction of 2-nitroacylbenzenes followed by heterocyclization. chemicalbook.com
More recent innovations have focused on developing more efficient and environmentally friendly synthetic routes. These include:
Metal-catalyzed reactions: Iron(II)-catalyzed intramolecular cyclization of 2-acylarylazides provides a route to benzo[c]isoxazoles. chemicalbook.com
Electrochemical Synthesis: A sustainable and scalable electrochemical protocol has been developed for the synthesis of 3-substituted 2,1-benzisoxazoles. This method utilizes inexpensive carbon-based electrodes and environmentally benign reaction conditions, demonstrating its potential for preparative applications. researchgate.net
[3+2] Cycloaddition Reactions: The formation of the isoxazole ring through a [3+2] cycloaddition of a nitrile oxide with an aryne is another modern approach. chim.it
These advancements in synthetic chemistry not only provide easier access to a wider range of benzo[c]isoxazole derivatives but also open up new avenues for their application in various scientific fields. chim.it
Q & A
Q. Table 1: Representative Synthesis Conditions
| Method | Yield | Key Characterization Techniques | Evidence ID |
|---|---|---|---|
| Microwave cyclization | 70–85% | HRMS, ¹H/¹³C NMR | |
| Hydrochloric acid hydrolysis | 80–90% | IR, TLC, ¹H-NMR |
Basic: How is structural elucidation performed for this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : The isoxazole C4-H proton appears as a singlet (δ 6.55–6.90 ppm). Methoxy groups (5,6-OCH₃) resonate at δ 3.82–3.95 ppm. Aromatic protons show splitting patterns consistent with substituent positions .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 296.1035 for 5,6-dimethoxy derivatives) confirm molecular weight and purity .
- IR Spectroscopy : C=O stretches (1710–1730 cm⁻¹) and C-O-C vibrations (1201–1293 cm⁻¹) validate ester intermediates .
Advanced: What structural features of this compound influence its bioactivity in anticancer research?
Methodological Answer:
- Substituent Positioning : The 5,6-dimethoxy groups enhance electron density, improving binding to targets like HSP90. NVP-AUY922, a tri-substituted isoxazole, shows nanomolar affinity for HSP90 via hydrogen bonding with the methoxy oxygen .
- Hydrogen Bonding : Methoxy groups act as hydrogen bond acceptors, stabilizing interactions with kinase active sites. Replacement with bulkier groups (e.g., ethenyl) reduces solubility but increases selectivity .
- SAR Studies : Derivatives with fluorophenyl substitutions exhibit improved anticancer activity (IC₅₀ < 10 µM in HeLa cells) due to enhanced lipophilicity and membrane permeability .
Q. Table 2: Key SAR Findings
| Substituent | Bioactivity (IC₅₀) | Target | Evidence ID |
|---|---|---|---|
| 5,6-OCH₃ | 8.3 µM (HSP90) | Antitumor immunity | |
| 2β-Ethenyl | 24 µM (STING) | Immunomodulation | |
| 3-Fluorophenyl | 4.7 µM (HeLa) | Apoptosis induction |
Advanced: How can computational methods optimize the design of this compound derivatives?
Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding poses to DAT or HSP90. The 5,6-dimethoxy group aligns with hydrophobic pockets in HSP90’s ATP-binding domain .
- DFT Calculations : B3LYP/6-31G(d) optimizations reveal charge distribution; methoxy groups increase electron density at C3/C4, enhancing nucleophilic reactivity .
- MD Simulations : AMBER simulations (100 ns) assess stability in aqueous solutions. Derivatives with polar substituents show reduced aggregation .
Advanced: How to address contradictions in reported bioactivity data for isoxazole derivatives?
Methodological Answer:
- Assay Variability : Discrepancies in IC₅₀ values (e.g., 8.3 µM vs. 24 µM for STING isoforms) may arise from cell line specificity (HEK293 vs. murine models). Validate using orthogonal assays (e.g., Western blot for IFN-β) .
- Synthetic Purity : Impurities >2% (by HPLC) can skew results. Re-synthesize compounds via verified routes (e.g., microwave-assisted protocols) and confirm purity with HRMS .
- Pharmacokinetic Factors : Oral bioavailability differences (e.g., MSA 2’s 80% bioavailability) impact in vivo efficacy. Use pharmacokinetic modeling (e.g., PKSim) to adjust dosing .
Advanced: What stability challenges exist for this compound under experimental conditions?
Methodological Answer:
- Thermal Degradation : TGA analysis shows decomposition >200°C. Store derivatives at –20°C in anhydrous DMSO to prevent dimerization .
- Photoreactivity : UV exposure (λ = 254 nm) induces ring-opening. Use amber vials and conduct reactions under inert atmospheres .
- Hydrolytic Sensitivity : The isoxazole ring hydrolyzes in acidic conditions (pH < 3). Neutralize reaction mixtures promptly and characterize products within 48 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
